molecular formula C11H12BrNO B1399093 N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide CAS No. 882679-93-8

N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide

Cat. No. B1399093
M. Wt: 254.12 g/mol
InChI Key: WVCUSUOMFQRKIK-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide is a chemical compound with the following properties:



  • Chemical Formula : C~11~H~11~BrNO

  • Molecular Weight : Approximately 259.12 g/mol

  • Structure : It consists of a cyclopropane ring attached to a carboxamide group, with a 3-bromo-4-methylphenyl substituent.



Synthesis Analysis

Several synthetic routes have been explored for the preparation of this compound. One such method involves the reaction of 3-bromo-4-methylbenzoyl chloride with cyclopropylamine in an organic solvent. The resulting intermediate undergoes cyclization to form the cyclopropanecarboxamide structure. Detailed experimental procedures and outcomes can be found in relevant literature1.



Molecular Structure Analysis

The molecular structure of N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide is characterized by the following features:



  • A three-membered cyclopropane ring.

  • A carboxamide functional group.

  • A 3-bromo-4-methylphenyl substituent attached to the cyclopropane ring.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including:



  • Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions.

  • Substitution Reactions : The bromine atom may be replaced by other nucleophiles.

  • Ring-Opening Reactions : The strained cyclopropane ring can undergo ring-opening reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely has a melting point within a specific temperature range (experimental data required).

  • Solubility : It may exhibit solubility in certain organic solvents.

  • Stability : Stability under various conditions (light, temperature, etc.) should be investigated.


Scientific Research Applications

Pharmacological Effects

SSR180711, a compound structurally related to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, has been found to exhibit significant pharmacological effects. It acts as a selective α7 nicotinic receptor partial agonist. This compound has been shown to enhance episodic memory in animal models and demonstrates potential for the treatment of cognitive symptoms of schizophrenia, also displaying antidepressant-like properties. This is particularly notable given the high prevalence of depressive symptoms in schizophrenic patients (Pichat et al., 2007).

Antinociceptive Activities

Another study investigated the antinociceptive activities of enaminone compounds structurally similar to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide. One of the compounds studied, E139, exhibited significant antinociceptive activity in both the formalin and hot plate tests in mice, indicating potential applications in pain management. The action is reported to be dependent on GABA receptors, suggesting a mechanism of action for these compounds (Masocha, Kombian, & Edafiogho, 2016).

Role in Disease Modification

HWA 486, an isoxazol derivative closely related to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, has shown disease-modifying action in adjuvant arthritis of the Lewis rat. It has properties akin to immunosuppressive agents, can prevent the onset of the disease when therapy is initiated early, and reduce the degree of inflammation, highlighting its potential as an anti-inflammatory and immunomodulatory agent (Bartlett & Schleyerbach, 1985).

Potential Anti-diabetic and Antibacterial Effects

A study on N-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide, another compound with structural similarities to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, revealed potential as an anti-diabetic compound. It significantly reduced blood sugar levels in diabetic rats and showed antibacterial activity against various bacterial strains, indicating its potential in treating secondary infections common in diabetic individuals (Misra, Nag, & Sonawane, 2016).

Neuroprotective Effects

A novel compound, structurally akin to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, demonstrated protective effects against Alzheimer's disease. This compound, a glycogen synthase kinase-3β inhibitor, improved learning and memory dysfunction in a rat model of Alzheimer's disease and exerted antioxidant and antiapoptotic effects, indicating potential for therapeutic application in neurodegenerative disorders (Ding et al., 2021).

Safety And Hazards


  • Toxicity : Assessing the toxicity profile is crucial. Animal studies and in vitro assays are necessary.

  • Handling Precautions : Proper handling, storage, and disposal protocols should be followed.

  • Environmental Impact : Consider potential environmental hazards associated with this compound.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential pharmacological applications.

  • Structural Modifications : Design analogs to enhance desired properties.

  • Target Identification : Identify potential molecular targets.

  • In Vivo Studies : Evaluate the compound’s effects in animal models.


properties

IUPAC Name

N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7-2-5-9(6-10(7)12)13-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCUSUOMFQRKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-4-methylaniline (100 mg), cyclopropanecarbonyl chloride (98 mg) and N-methylmorpholine (0.12 ml) in dry dichloromethane (2 ml) was stirred at 20 C for 18 h. The mixture was then partitioned between saturated sodium bicarbonate solution and dichloromethane. The dried extracts were evaporated giving a solid which was used without purification in the next synthetic step (120 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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